molecular formula C14H16N6O B2435602 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2097864-21-4

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2435602
CAS No.: 2097864-21-4
M. Wt: 284.323
InChI Key: IBELAOKRHVLUSX-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C14H16N6O and its molecular weight is 284.323. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the production of red blood cells and the formation of new blood vessels. These effects can help to alleviate conditions such as anemia and ischemia .

Action Environment

Environmental factors such as oxygen levels can influence the compound’s action. For example, in low oxygen conditions (hypoxia), the compound’s inhibition of VHL can lead to a greater increase in HIF levels, enhancing the body’s response to hypoxia .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-9-4-16-12(5-15-9)14(21)19-6-11(7-19)20-8-13(17-18-20)10-2-3-10/h4-5,8,10-11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBELAOKRHVLUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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